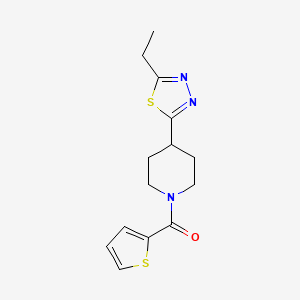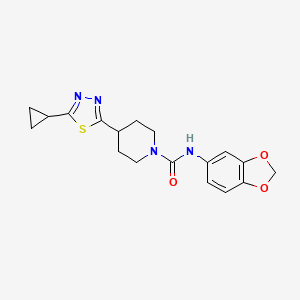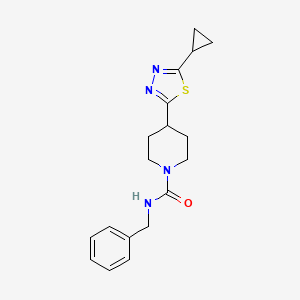![molecular formula C16H13ClF3NO2 B6575691 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide CAS No. 1105211-76-4](/img/structure/B6575691.png)
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2- .
Synthesis Analysis
The synthesis of “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” involves the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2- . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” are characterized by the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide” are influenced by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
- Reverse Transcriptase Inhibition : The presence of the trifluoromethyl group can enhance drug potency by lowering the pKa of specific functional groups within the molecule. For instance, it may interact with proteins through hydrogen bonding, affecting enzyme activity .
Organic Synthesis and Chemical Reactions
- Benzylic Substitution Reactions : The benzylic position in this compound is particularly interesting. It can undergo both SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions. The resonance-stabilized carbocation formed at the benzylic position allows for SN1 reactions, while the primary nature of the carbon facilitates SN2 reactions .
- Free Radical Bromination : The trifluoromethyl group can influence the reactivity of the benzylic position, leading to selective bromination or other halogenation reactions .
Chemical Building Blocks and Intermediates
- Oxygen-Containing Building Block : 2-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide serves as a versatile intermediate in chemical synthesis. Researchers use it to construct more complex molecules or modify existing ones .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is succinate dehydrogenase (complex II) . This enzyme plays a crucial role in the mitochondrial respiratory chain, where it is involved in the conversion of succinate to fumarate in the citric acid cycle, and the transfer of electrons to the electron transport chain.
Mode of Action
The compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the succinate dehydrogenase enzyme, inhibiting its activity. This disruption in the enzyme’s function leads to a halt in the citric acid cycle and the electron transport chain, affecting the energy production in the cells.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their absorption and distribution within the body .
Result of Action
The inhibition of succinate dehydrogenase by 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that are heavily reliant on the citric acid cycle and electron transport chain for energy production .
Propiedades
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-14-7-2-1-6-13(14)15(22)21-8-9-23-12-5-3-4-11(10-12)16(18,19)20/h1-7,10H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLQADKKJNGENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6575608.png)

![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B6575616.png)


![2-[(5-{4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575653.png)
![2-({5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6575658.png)
![2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6575660.png)
![2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6575668.png)
![ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6575674.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)
![N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575678.png)
![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)
![4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine](/img/structure/B6575702.png)